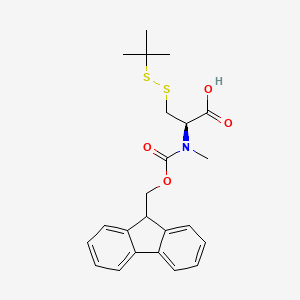

Fmoc-N-methyl-S-tert-butylthio-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Fmoc-N-methyl-S-tert-butylthio-L-cysteine is used in Fmoc solid phase peptide synthesis. Trimethoxyphenylthio (S-Tmp) was introduced as a novel cysteine protecting group in this synthesis, offering a highly labile alternative to the traditionally used tert-butylthio group.Molecular Structure Analysis

The molecular formula of Fmoc-N-methyl-S-tert-butylthio-L-cysteine is C23H27NO4S2 . Its molecular weight is 445.59 .Physical And Chemical Properties Analysis

Fmoc-N-methyl-S-tert-butylthio-L-cysteine appears as a white solid . It has a melting point of 101 - 112 °C . Its optical rotation is [a]D20 = -11.6 ± 2 º (C=1 in DMF) .Scientific Research Applications

- Fmoc-N-methyl-S-tert-butylthio-L-cysteine plays a crucial role in chemical protein synthesis. It serves as an N-masking group for the N-terminal cysteine in peptide thioester segments. By using the fluorenylmethyloxycarbonyl (Fmoc) moiety, researchers can achieve fully convergent and one-pot native chemical ligations. This method simplifies the synthesis process, allowing for efficient ligations without intermediate purifications .

- Fmoc-modified compounds, including Fmoc-N-methyl-S-tert-butylthio-L-cysteine, have broad utility in creating bio-inspired functional materials. These materials find applications in cell cultivation, bio-templating, and drug delivery. The Fmoc group enhances the versatility of these compounds, making them valuable in designing innovative materials.

- Peptide derivatives containing Fmoc-N-methyl-S-tert-butylthio-L-cysteine can self-assemble in aqueous media, forming supramolecular nanostructures. These biofunctional hydrogels have potential applications in tissue engineering, drug delivery, and wound healing. The self-assembly ability of Fmoc-modified peptides contributes to their versatility .

- Protecting cysteine residues during peptide synthesis is essential for creating complex disulfide-rich peptides. Fmoc-N-methyl-S-tert-butylthio-L-cysteine serves as a protective group, allowing researchers to synthesize intricate peptide structures. This protection strategy facilitates the construction of bioactive peptides and peptide-based therapeutics .

- Fmoc-N-methyl-S-tert-butylthio-L-cysteine contributes to semisynthesis approaches for protein modification. Researchers can incorporate this modified cysteine residue into existing proteins, enabling site-specific labeling, functionalization, or structural studies. Semisynthesis provides a powerful tool for protein engineering and investigation .

- The selective deprotection of Fmoc-N-methyl-S-tert-butylthio-L-cysteine allows for controlled labeling of peptides and proteins. Researchers can introduce specific functional groups or probes at the cysteine site, enabling precise studies of protein function, localization, and interactions. This technique has applications both in vitro and in vivo .

Chemical Protein Synthesis

Bio-Inspired Functional Materials

Hydrogel Formation and Self-Assembly

Disulfide-Rich Peptide Synthesis

Semisynthesis of Proteins

In Vitro and In Vivo Labeling

properties

IUPAC Name |

(2R)-3-(tert-butyldisulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S2/c1-23(2,3)30-29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVDBMCIAVPXQJ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-methyl-S-tert-butylthio-L-cysteine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2757916.png)

![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)

![2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2757922.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)

![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)

![2-benzylsulfanyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757931.png)

![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)

![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)